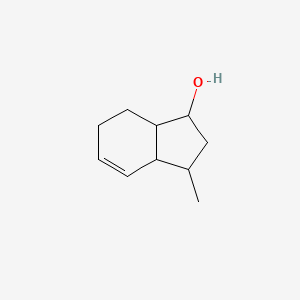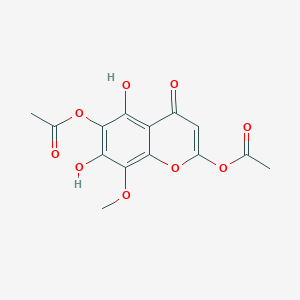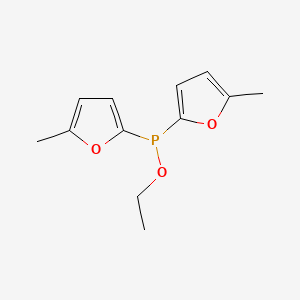
Ethyl bis(5-methylfuran-2-yl)phosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bis(5-methylfuran-2-yl)phosphinite is a chemical compound with the molecular formula C₁₂H₁₅O₃P. It is characterized by the presence of two 5-methylfuran-2-yl groups attached to a phosphinite moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of ethyl bis(5-methylfuran-2-yl)phosphinite typically involves the reaction of 5-methylfuran-2-yl derivatives with ethyl phosphinite. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl bis(5-methylfuran-2-yl)phosphinite undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphinite group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl bis(5-methylfuran-2-yl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl bis(5-methylfuran-2-yl)phosphinite involves its interaction with molecular targets through its phosphinite group. This group can coordinate with metal centers, facilitating catalytic processes. The pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the desired products.
Comparison with Similar Compounds
Ethyl bis(5-methylfuran-2-yl)phosphinite can be compared with other phosphinite compounds, such as:
- Mthis compound
- Phenyl bis(5-methylfuran-2-yl)phosphinite These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The unique aspect of this compound is its ethyl group, which can affect its solubility and coordination properties.
Properties
CAS No. |
138112-36-4 |
|---|---|
Molecular Formula |
C12H15O3P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
ethoxy-bis(5-methylfuran-2-yl)phosphane |
InChI |
InChI=1S/C12H15O3P/c1-4-13-16(11-7-5-9(2)14-11)12-8-6-10(3)15-12/h5-8H,4H2,1-3H3 |
InChI Key |
YOWXWAFXJHPWCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(C1=CC=C(O1)C)C2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


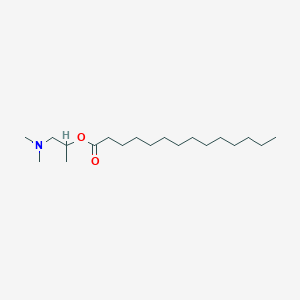
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)


![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
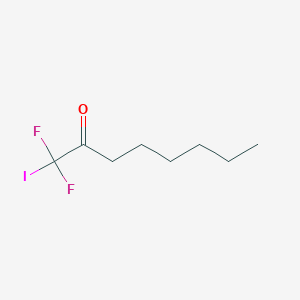
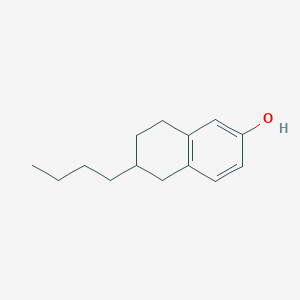
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
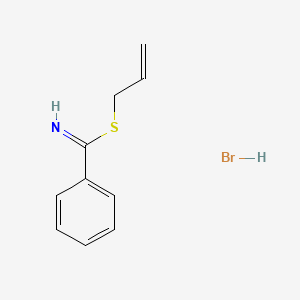
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
